molecular formula C17H15F4N5O B2917612 3-(4-fluorophenyl)-1-methyl-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide CAS No. 1448051-55-5

3-(4-fluorophenyl)-1-methyl-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide

Cat. No.: B2917612
CAS No.: 1448051-55-5
M. Wt: 381.335
InChI Key: BKOVZDWTCQPLSP-UHFFFAOYSA-N
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Description

This compound is a pyrazole-carboxamide derivative characterized by a 4-fluorophenyl group at position 3 of the pyrazole ring and a methyl group at position 1. The carboxamide moiety is substituted with a 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl chain, introducing both fluorine-rich and heterocyclic elements. Such structural features are common in medicinal chemistry for optimizing pharmacokinetic properties (e.g., metabolic stability, lipophilicity) and target binding affinity .

Properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F4N5O/c1-25-14(10-13(23-25)11-2-4-12(18)5-3-11)16(27)22-7-9-26-8-6-15(24-26)17(19,20)21/h2-6,8,10H,7,9H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOVZDWTCQPLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCN3C=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F4N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-1-methyl-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-1-methyl-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares the target compound with structurally related pyrazole-carboxamide derivatives:

Compound Name / ID Key Substituents Biological Target / Activity Key Structural Differences vs. Target Compound Reference
Target Compound 3-(4-fluorophenyl), 1-methyl, N-ethyl-linked trifluoromethyl-pyrazole Not explicitly stated (inferred: enzyme inhibition) N/A -
N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide 2,4-difluorophenyl, no trifluoromethyl group Not specified Simpler aryl group; lacks trifluoromethyl-pyrazole chain
Razaxaban (Factor Xa inhibitor) 3-(trifluoromethyl), 1-(3'-aminobenzisoxazol-5'-yl), 4-fluoroaryl P4 moiety Factor Xa inhibition (IC₅₀ = 1.1 nM) Benzisoxazole P1 ligand; dimethylaminomethyl-imidazole P4
1-(2-Chlorophenyl)-5-(4-chlorophenyl)-4-(2H-tetrazol-5-ylmethyl)-N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]pyrazole-3-carboxamide Chlorophenyl, tetrazolylmethyl, chiral trifluoromethylphenethyl Not specified Tetrazole substitution; chiral side chain
N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide 3-chlorophenyl, 5-trifluoromethyl Not specified Trifluoromethyl at pyrazole position 5 (vs. ethyl-linked)

Key Observations:

Trifluoromethyl Role : The trifluoromethyl group in the target compound’s ethyl-linked pyrazole side chain may enhance binding to hydrophobic pockets in enzyme targets (e.g., Factor Xa), as seen in razaxaban . Its absence in simpler analogs (e.g., ) likely reduces potency.

Fluorophenyl vs.

Side Chain Complexity : The ethyl-linked trifluoromethyl-pyrazole chain in the target compound provides conformational flexibility, unlike rigid tetrazolylmethyl () or benzisoxazole () substituents in other analogs.

Research Implications and Gaps

  • Activity Data Needed: Direct enzymatic or cellular assay results for the target compound are absent in the evidence.
  • Toxicity Profile : Fluorinated pyrazoles generally exhibit low acute toxicity, but chronic effects of the ethyl-linked trifluoromethyl-pyrazole chain remain unstudied.

Biological Activity

3-(4-fluorophenyl)-1-methyl-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of pyrazole derivatives, including the target compound, typically involves multi-step reactions that can vary based on the substituents on the pyrazole ring. A common method includes:

  • Formation of Pyrazole Ring : The initial step often involves the condensation of hydrazine derivatives with appropriate carbonyl compounds.
  • Substitution Reactions : Subsequent reactions introduce various functional groups, such as trifluoromethyl and fluoro groups, which are crucial for enhancing biological activity.
  • Final Modifications : The final steps may involve acylation or alkylation to achieve the desired carboxamide structure.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance:

  • In Vivo Studies : Compounds similar to this compound have shown promising results in carrageenan-induced paw edema models. In these studies, certain derivatives achieved up to 78% inhibition of inflammation compared to standard drugs like ibuprofen .
  • Mechanism of Action : The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, related compounds demonstrated up to 93% inhibition of IL-6 at specific concentrations .

Anticancer Potential

The compound's structure suggests potential anticancer properties:

  • Cytotoxicity Assays : Preliminary studies have indicated that similar pyrazole derivatives can induce apoptosis in various cancer cell lines. For instance, compounds with trifluoromethyl substitutions were observed to inhibit cell proliferation significantly .
  • Targeting Specific Pathways : The mechanism may involve the modulation of key signaling pathways associated with cancer progression, such as NF-kB and MAPK pathways .

Case Studies

Several studies have explored the biological activities of related pyrazoles:

StudyCompound TestedBiological ActivityResults
Selvam et al. (2014)1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(arylureido)phenyl)-4,5-dihydropyrazolesAnti-inflammatoryUp to 85% TNF-α inhibition at 10 µM
Nagarapu et al. (2017)3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole derivativesAnti-inflammatoryDerivatives showed >75% efficacy at 3 h
Burguete et al. (2018)1-acetyl-3,5-diphenyl-pyrazole derivativesAntimicrobial & Anti-tubercularSignificant inhibition against MTB strain

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-fluorophenyl)-1-methyl-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide?

  • Methodology : Synthesis typically involves multi-step protocols. For example:

  • Step 1 : Condensation of fluorophenyl precursors with pyrazole intermediates under reflux in DMF or THF .
  • Step 2 : Alkylation of the pyrazole nitrogen using methyl iodide, followed by coupling with a trifluoromethyl-substituted ethylamine via carbodiimide-mediated amidation .
  • Key Reagents : Ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine derivatives are common starting materials for pyrazole cores .
    • Optimization : Reaction yields (60–85%) depend on temperature control (70–100°C) and stoichiometric ratios of aryl halides to pyrazole intermediates .

Q. Which analytical techniques are critical for characterizing this compound?

  • Spectroscopy :

  • 1H/13C NMR : Assign peaks for fluorophenyl (δ 7.2–7.8 ppm), trifluoromethyl (δ -60 to -65 ppm for 19F NMR), and carboxamide protons (δ 8.1–8.5 ppm) .
  • HPLC : Purity >95% confirmed via reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) .
    • Crystallography : Single-crystal X-ray diffraction resolves steric effects of the trifluoromethyl group and confirms planar pyrazole geometry (bond angles: 105–110°) .

Q. What are the primary challenges in handling this compound during experiments?

  • Solubility : Limited aqueous solubility (<1 mg/mL in water) necessitates DMSO or DMF as solvents for biological assays .
  • Stability : Hydrolytic degradation of the carboxamide group occurs under basic conditions (pH > 9). Store at -20°C in inert atmospheres .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?

  • Substituent Variation :

  • Replace the 4-fluorophenyl group with chloro- or methoxyphenyl analogs to assess electronic effects on target binding .
  • Modify the trifluoromethyl group to difluoromethyl or methylsulfonyl to evaluate hydrophobic interactions .
    • Biological Assays :
  • Enzyme inhibition assays (e.g., kinase or protease panels) with IC50 determination .
  • Molecular docking (AutoDock Vina) to predict binding poses in active sites (e.g., mGluR5 or kinase domains) .

Q. How can computational methods address contradictions in reported biological data?

  • Case Study : If conflicting IC50 values arise for kinase inhibition:

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to identify conformational flexibility or binding site water networks .
  • Free Energy Perturbation (FEP) : Quantify energy differences between substituents (e.g., trifluoromethyl vs. methyl) to explain potency variations .
    • Validation : Cross-reference with experimental crystallographic data (e.g., Protein Data Bank entries) to resolve discrepancies .

Q. What strategies improve aqueous solubility without compromising bioactivity?

  • Derivatization :

  • Introduce polar groups (e.g., hydroxyl or amine) at the pyrazole’s 1-position via reductive amination .
  • Use PEGylated prodrugs to enhance bioavailability while maintaining in vivo stability .
    • Formulation : Nanoemulsions or cyclodextrin complexes increase solubility by 10–20× in PBS (pH 7.4) .

Q. How can synthetic byproducts or impurities be identified and mitigated?

  • LC-MS Analysis : Detect trace impurities (e.g., unreacted ethyl ester intermediates) with m/z matching predicted side products .
  • Process Optimization :

  • Employ ultrasound-assisted synthesis to reduce reaction times and byproduct formation (e.g., from 8 hours to 2 hours) .
  • Use scavenger resins (e.g., polystyrene-bound isocyanides) to trap reactive intermediates .

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